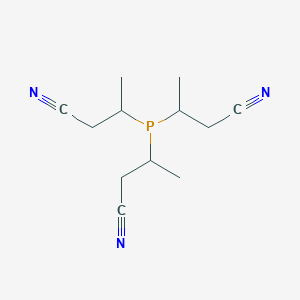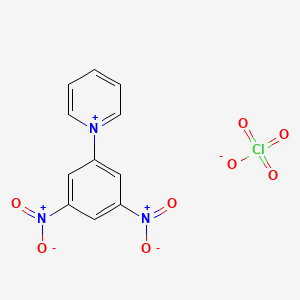
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the dinitrophenyl group and the pyridinium ion in its structure imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 3,5-dinitrophenyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The resulting pyridinium salt is then treated with perchloric acid to form the perchlorate salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The nitro groups in the compound play a crucial role in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)pyridin-1-ium perchlorate: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(3,5-Dicarboxyphenyl)pyridin-1-ium perchlorate: Contains carboxyl groups instead of nitro groups, resulting in different chemical properties and applications.
1-(3,5-Dinitrophenyl)pyridinium chloride: Similar structure but with chloride as the counterion instead of perchlorate, affecting its solubility and reactivity .
Properties
CAS No. |
62874-28-6 |
|---|---|
Molecular Formula |
C11H8ClN3O8 |
Molecular Weight |
345.65 g/mol |
IUPAC Name |
1-(3,5-dinitrophenyl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H8N3O4.ClHO4/c15-13(16)10-6-9(7-11(8-10)14(17)18)12-4-2-1-3-5-12;2-1(3,4)5/h1-8H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DHEDICWGMDKBRO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
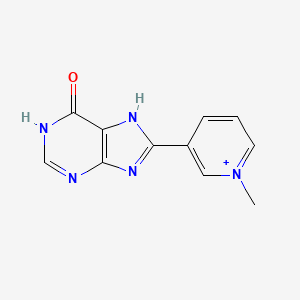
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
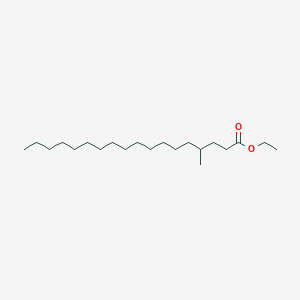
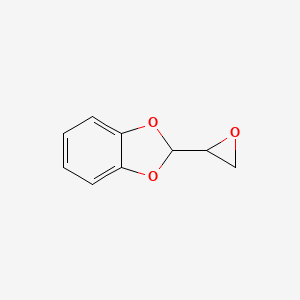



![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)
